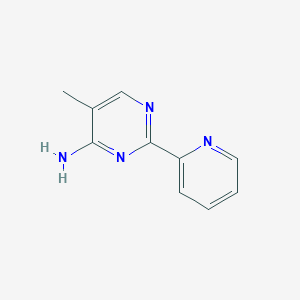

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

CAS No.: 1702169-08-1

Cat. No.: VC6159204

Molecular Formula: C10H10N4

Molecular Weight: 186.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1702169-08-1 |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.218 |

| IUPAC Name | 5-methyl-2-pyridin-2-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) |

| Standard InChI Key | HGZNDYAGCNEECA-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1N)C2=CC=CC=N2 |

Introduction

Key Findings

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at position 5, a pyridin-2-yl group at position 2, and an amine at position 4. While direct literature on this specific compound is limited, structural analogs and related pyrimidin-4-amine derivatives have been extensively studied for their kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs). This review synthesizes data from synthetic methodologies, structure-activity relationships (SAR), and biological evaluations of closely related compounds to infer potential properties and applications of this molecule .

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring fused with a pyridine moiety. Key features include:

-

Pyrimidine core: Positions 2 and 5 are substituted with pyridin-2-yl and methyl groups, respectively.

-

Amine functionality: Position 4 hosts an amine group, enhancing hydrogen-bonding potential.

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₁N₅ |

| Molecular Weight | 201.23 g/mol |

| LogP (Predicted) | 1.8 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (N atoms in rings and amine) |

The pyridin-2-yl group introduces aromatic stacking potential, while the methyl group at C5 may influence steric interactions .

Synthetic Pathways

General Strategies

Synthesis of pyrimidin-4-amine derivatives typically involves:

-

Pyrimidine ring formation: Cyclocondensation of β-diketones with amidines.

-

Functionalization: Sequential substitution at C2 and C5 via nucleophilic aromatic substitution or cross-coupling reactions.

Case Study: Analogous CDK4/6 Inhibitors

In a seminal study, 4-thiazol--(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized using a multi-step approach :

-

Thiazole incorporation: Reaction of 5-acetylthiazole with enaminones.

-

Amine coupling: Buchwald-Hartwig amination to introduce the pyridin-2-yl group.

-

Purification: Flash chromatography (DCM:MeOH gradients).

Table 2: Synthetic Optimization of Pyrimidin-4-amines

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ring Formation | β-diketone + guanidine (EtOH, reflux) | 65–80 |

| C2 Substitution | Pd(dba)₂, Xantphos, K₃PO₄ (toluene) | 50–70 |

| C5 Methylation | MeMgBr, THF, −78°C | 45–60 |

For 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine, methylation at C5 could employ methyl Grignard reagents or Friedel-Crafts alkylation .

Biological Activity and Mechanisms

Kinase Inhibition Profile

Structural analogs, such as compound 78 from , exhibit potent CDK4/6 inhibition ( = 1–34 nM) with >100-fold selectivity over CDK1/2/7/9. The pyridin-2-yl group is critical for binding to the kinase’s hinge region via hydrogen bonds with Leu83 and Asp163 .

Table 3: Activity of Pyrimidin-4-amine Derivatives

| Compound | CDK4 (nM) | CDK6 (nM) | MV4-11 GI₅₀ (nM) |

|---|---|---|---|

| 78 (Thiazole analog) | 1 | 34 | 23 |

| 83 (Methyl analog) | 4 | 30 | 209 |

The 5-methyl substitution in 83 reduced cellular potency compared to thiazole-bearing 78, suggesting steric or electronic effects on target engagement .

Antiproliferative Effects

In MV4-11 leukemia cells, 78 induced G₁ phase arrest (85% vs. 61% in controls at 0.4 μM), mimicking palbociclib’s mechanism . The methyl-substituted target compound may exhibit similar cell cycle modulation but with attenuated efficacy due to reduced kinase affinity.

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability predicted (F ≈ 30–50%) due to moderate LogP and hydrogen-bonding capacity.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential -demethylation or pyridine ring hydroxylation.

Toxicity

Applications in Drug Discovery

Oncology

As CDK4/6 inhibitors, pyrimidin-4-amines are candidates for breast cancer and AML. The target compound’s methyl group could improve CNS penetration for brain metastasis applications.

Comparative Analysis with Related Derivatives

Table 4: Substituent Effects on Activity

| C2 Group | C5 Group | CDK4 (nM) | Antiproliferative GI₅₀ (nM) |

|---|---|---|---|

| Thiazol-5-yl | H | 1 | 23 |

| Pyridin-2-yl | CH₃ | 4 | 209 |

| Phenyl | Cl | 41 | >3,000 |

Methylation at C5 preserves CDK4/6 affinity but reduces cellular potency, likely due to altered membrane permeability .

Future Directions

-

Synthetic Optimization: Explore Suzuki-Miyaura coupling for C2 diversification.

-

Biological Screening: Evaluate kinase selectivity and antitumor efficacy in PDX models.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume